molecular formula C6H7N3O5 B077355 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 14305-99-8

1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B077355
CAS RN: 14305-99-8
M. Wt: 201.14 g/mol
InChI Key: XMNHVEFLJGTPDJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1,3-dimethyl-5-nitro-2,4,6-pyrimidinetrione or 1,3-dimethyl-5-nitropyrimidin-2,4,6-trione, is an organic compound with a molecular formula of C5H5N3O3. It is a colorless, crystalline solid that is soluble in water and ethanol. 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione is a member of the nitropyrimidine family of compounds and has been studied for its potential applications in a variety of scientific research fields.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Sharma et al. (2017) synthesized 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione and performed crystal structure analysis and DFT studies. The study found that the compound exists in the enol tautomer rather than keto, stabilized by strong H-bonding. Theoretical calculations supported the stability of the enol form over the keto form at room temperature (Sharma et al., 2017).
  • Mechanism of Free Radical Formation :

    • Lorenz & Benson (1975) explored the formation of iminoxy radicals in nitromethyl pyrimidines, including 1,3-dimethyl-5-nitrouracil, when exposed to ionizing radiation. The study contributed to understanding the radical formation mechanism in nitropyrimidines (Lorenz & Benson, 1975).
  • Novel Heterocyclic Compounds :

    • Jalilzadeh & Pesyan (2011) reported the synthesis of new heterocyclic compounds involving 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione. The study explored the reaction with cyanogen bromide and various aldehydes, yielding compounds with potential biological activities (Jalilzadeh & Pesyan, 2011).
  • Potential as Anti-Diabetic Agent :

    • Barakat et al. (2015) synthesized a derivative of 1,3-dimethylpyrimidine-2,4,6-trione and investigated its structure and biological activity. The compound was identified as a potent inhibitor of α-glucosidase, suggesting its potential as an anti-diabetic agent (Barakat et al., 2015).

properties

IUPAC Name

1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNHVEFLJGTPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382946
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

14305-99-8
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IB Krylov, AS Budnikov, ER Lopat'eva… - … A European Journal, 2019 - Wiley Online Library
4‐Nitropyrazolin‐5‐ones have been synthesized by the nitration of pyrazolin‐5‐ones at room temperature by employing the Fe(NO 3 ) 3 /NaNO 2 system. The method demonstrated …

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